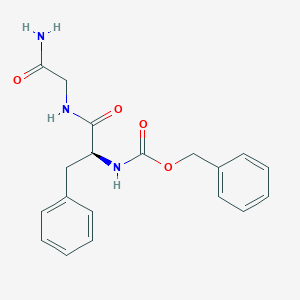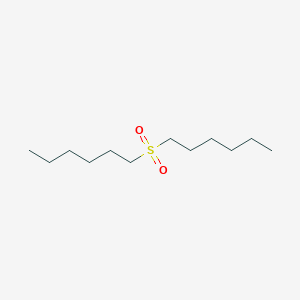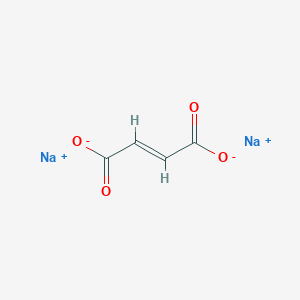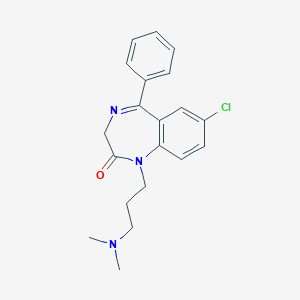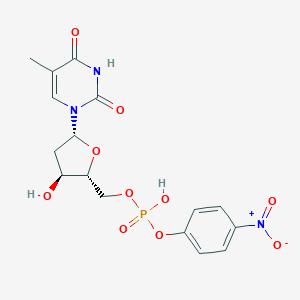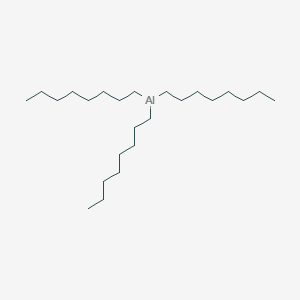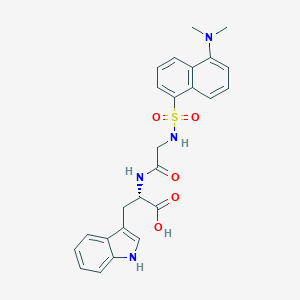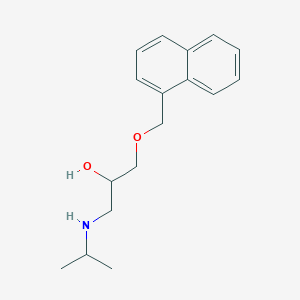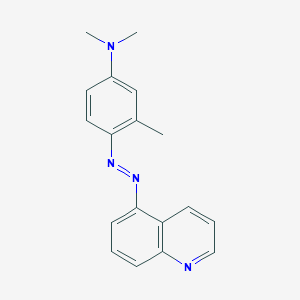
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, also known as DAAQ, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of azo dyes and has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and materials science.
Mecanismo De Acción
The mechanism of action of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the formation of a stable complex with biomolecules such as proteins and nucleic acids. This complex formation leads to changes in the optical and electronic properties of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline, which can be used to study the binding properties of biomolecules. In pharmacology, the complex formation of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline with target proteins leads to inhibition of their activity, which can be used for the treatment of various diseases.
Biochemical and Physiological Effects:
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been reported to have several biochemical and physiological effects. In vitro studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can inhibit the activity of various enzymes such as acetylcholinesterase and tyrosinase. In vivo studies have shown that 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in laboratory experiments include its high stability, low toxicity, and ease of synthesis. However, the limitations of using 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline include its limited solubility in water and its potential to form complexes with non-target biomolecules, which can lead to false-positive results.
Direcciones Futuras
There are several future directions for the research on 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. One potential direction is the development of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline-based fluorescent probes for the study of biomolecules. Another potential direction is the synthesis of new 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline derivatives with improved solubility and binding properties. Additionally, the potential applications of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline in the field of materials science and nanotechnology should be explored further.
Métodos De Síntesis
The synthesis of 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline involves the reaction of 4-(dimethylamino) benzene diazonium chloride with 5-chloroquinoline in the presence of sodium acetate. The resulting product is then purified by recrystallization to obtain pure 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline. This method has been widely used in the laboratory and has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a fluorescent probe to study the binding properties of proteins and nucleic acids. In pharmacology, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 5-((4-(Dimethylamino)-o-tolyl)azo)quinoline has been used as a building block for the synthesis of new materials with unique optical and electronic properties.
Propiedades
Número CAS |
17416-21-6 |
|---|---|
Nombre del producto |
5-((4-(Dimethylamino)-o-tolyl)azo)quinoline |
Fórmula molecular |
C18H18N4 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-4-(quinolin-5-yldiazenyl)aniline |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(22(2)3)9-10-16(13)20-21-18-8-4-7-17-15(18)6-5-11-19-17/h4-12H,1-3H3 |
Clave InChI |
ITOZCFPNONFYRH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



